Dioctanoyl peroxide

Description

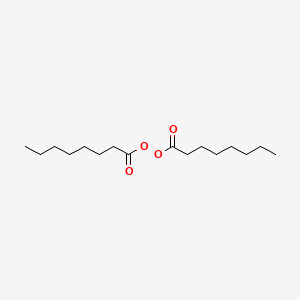

Structure

3D Structure

Properties

IUPAC Name |

octanoyl octaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-3-5-7-9-11-13-15(17)19-20-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSFOMHQIATOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061086 | |

| Record name | Peroxide, bis(1-oxooctyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid; sharp odor., Straw-colored liquid with a sharp odor; Immiscible with water; [Hawley] | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprylyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000602 [mmHg] | |

| Record name | Caprylyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

762-16-3 | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(1-oxooctyl) peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprylyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, bis(1-oxooctyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxide, bis(1-oxooctyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctanoyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H709TZ1FAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

29 °C | |

| Record name | CAPRYLYL PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2752 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dioctanoyl Peroxide from Octanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for dioctanoyl peroxide, a versatile organic compound, starting from the precursor octanoyl chloride. This document is intended for an audience with a strong background in organic chemistry and laboratory practices.

Core Synthesis Pathway: Reaction of Octanoyl Chloride with Hydrogen Peroxide

The most prevalent and efficient method for synthesizing this compound is through the reaction of octanoyl chloride with hydrogen peroxide in a basic aqueous medium.[1][2][3] This nucleophilic acyl substitution reaction proceeds readily under controlled conditions to yield the desired diacyl peroxide.

The overall chemical equation for this transformation is:

2 C₈H₁₅ClO + H₂O₂ + 2 NaOH → (C₈H₁₅O)₂O₂ + 2 NaCl + 2 H₂O

A key advantage of this method is the potential for high yields, with some optimized procedures reporting yields as high as 98.6%.[3] The reaction is typically carried out at room temperature, enhancing its safety and practicality for laboratory-scale synthesis.[2][3]

Experimental Protocol: An Improved and Efficient Method

The following is a detailed experimental protocol adapted from a reported high-yield synthesis of this compound.[3]

Materials:

-

Octanoyl chloride

-

30% Hydrogen peroxide (H₂O₂)

-

5 M Sodium hydroxide (NaOH) solution

-

Methylene dichloride (CH₂Cl₂)

-

Deionized water

Equipment:

-

Water-cooled flask

-

Dropping funnel

-

Separating funnel

-

Mechanical stirrer

-

Rotary evaporator

Procedure:

-

In a water-cooled flask, prepare a solution of 5 M sodium hydroxide.

-

While stirring moderately, slowly add 30% hydrogen peroxide to the sodium hydroxide solution.

-

Dissolve the octanoyl chloride in methylene dichloride in a dropping funnel.

-

Add the octanoyl chloride solution dropwise to the hydrogen peroxide solution under vigorous stirring. The reaction is exothermic and should be maintained at room temperature. The reaction is typically complete within ten or more minutes.

-

After the reaction is complete, transfer the mixture to a separating funnel.

-

Separate the organic phase and wash it three times with deionized water.

-

Remove the methylene dichloride and any unreacted octanoyl chloride under reduced pressure using a rotary evaporator to obtain the final product.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 98.6% | [3] |

| Purity | Characterized by elemental analysis, molecular weight, IR, and ¹H NMR | [2][3] |

Synthesis Pathway Diagram

Caption: Synthesis of this compound from Octanoyl Chloride.

Alternative Considerations and Analogs

While the reaction of octanoyl chloride with hydrogen peroxide is the most direct route, other methods for synthesizing diacyl peroxides exist, such as those starting from acid anhydrides.[1][4] However, these are generally less preferred when the corresponding acyl chloride is readily available.

The synthesis of lauroyl peroxide from lauroyl chloride is a closely related and well-documented analogous reaction.[5][6][7][8] The principles and reaction conditions for lauroyl peroxide synthesis often provide valuable insights applicable to the preparation of this compound.[5] A continuous process for lauroyl peroxide production has also been developed, which could potentially be adapted for this compound on a larger scale.[7]

For safety, particularly in industrial applications, diacyl peroxides are sometimes prepared in the presence of a desensitizing agent to create a more stable paste-like composition.[9]

This guide provides a foundational understanding of the synthesis of this compound from octanoyl chloride. For specific applications, further optimization of reaction conditions and purification techniques may be necessary. Researchers should always adhere to strict safety protocols when handling peroxides and strong bases.

References

- 1. Buy this compound | 762-16-3 [smolecule.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. EP3983370A1 - Process for the production of diacyl peroxides - Google Patents [patents.google.com]

- 5. Lauroyl peroxide: A widely used organic substance_Chemicalbook [chemicalbook.com]

- 6. Lauroyl peroxide | C24H46O4 | CID 7773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US4782189A - Process for the continuous preparation of lauroyl peroxide - Google Patents [patents.google.com]

- 8. Dilauroyl peroxide - Wikipedia [en.wikipedia.org]

- 9. CA1095079A - Process for the preparation of uniform, stable diacyl peroxide composition - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Dioctanoyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of dioctanoyl peroxide, a diacyl peroxide of significant interest in various chemical processes, including polymer synthesis and drug development, where it can act as a radical initiator. This document details the decomposition mechanism, kinetic parameters, product distribution, and experimental protocols for studying its thermolysis.

Core Decomposition Mechanism

The thermal decomposition of this compound proceeds via a free-radical mechanism, primarily initiated by the homolytic cleavage of the weak oxygen-oxygen bond. This initial step is rate-determining and follows first-order kinetics. The resulting octanoyloxy radicals can then undergo subsequent reactions, including decarboxylation to form heptyl radicals and carbon dioxide.

The primary steps in the decomposition pathway are:

-

Initiation (Homolytic Cleavage): The this compound molecule breaks apart at the O-O bond to form two octanoyloxy radicals.

-

Decarboxylation: The octanoyloxy radicals are unstable and readily lose a molecule of carbon dioxide to form heptyl radicals.

-

Radical Reactions: The heptyl radicals can then undergo various reactions, including combination (dimerization), disproportionation, and hydrogen abstraction from a solvent or other molecules.

A key aspect of the decomposition in solution is the "cage effect," where the initially formed radical pair is confined within a solvent cage. These caged radicals can recombine or react with each other before they diffuse apart.

Quantitative Kinetic Data

| Peroxide | Activation Energy (Ea) (kcal/mol) | Frequency Factor (A) (s⁻¹) |

| Octanoyl Peroxide | 29.8 | 1.1 x 10¹⁴ |

| Decanoyl Peroxide | 30.2 | 1.8 x 10¹⁴ |

| Lauroyl Peroxide | 30.5 | 2.9 x 10¹⁴ |

These values were determined over a temperature range of 50 to 250°C.[1]

Decomposition Products and Yields

The thermal decomposition of this compound in an inert solvent yields a mixture of products arising from the reactions of the heptyl radicals. The primary products are formed through combination and disproportionation reactions.

Product Distribution from Decomposition in Mineral Oil: [1][2][3]

| Product | Formation Pathway | Moles per mole of peroxide decomposed |

| Tridecane | Combination of two heptyl radicals | ~0.35 |

| Heptane | Disproportionation (hydrogen abstraction) | ~0.07 |

| 1-Heptene | Disproportionation (hydrogen donation) | ~0.07 |

| Octanoic Acid | Hydrogen abstraction by octanoyloxy radical | Varies with solvent |

| Carbon Dioxide | Decarboxylation of octanoyloxy radical | ~2 |

The ratio of disproportionation to combination for the heptyl radicals is approximately 0.2, a value that is largely independent of temperature.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for studying the thermal decomposition of this compound.

Materials and Preparation

-

This compound: Typically supplied as a solution in a solvent like mineral oil for safety reasons. The purity should be verified by methods such as peroxide assay and infrared spectroscopy.[1]

-

Solvent: A high-boiling, saturated hydrocarbon like mineral oil (e.g., Primol D) is suitable to minimize solvent-induced decomposition. The solvent should be purified to remove any oxygen or unsaturated compounds.[1]

-

Inert Gas: High-purity nitrogen or argon is required to create an inert atmosphere.

Thermal Decomposition Procedure

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.5% to 10% w/v) in the purified solvent.[1]

-

Degassing: Thoroughly degas the peroxide solution to remove dissolved oxygen, which can interfere with the radical reactions. This can be achieved by bubbling inert gas through the solution or by freeze-pump-thaw cycles.[1]

-

Decomposition:

-

For temperatures below 100°C: The degassed solution is sealed in glass vials under an inert atmosphere and heated in a thermostatically controlled aluminum block.[1]

-

For temperatures above 100°C: A continuous flow method can be used where the degassed solution is pumped through a heated stainless steel capillary. This allows for precise control of the reaction time and temperature.[1]

-

-

Product Collection: The reaction mixture exiting the reactor is cooled rapidly to quench the reaction, and the products are collected for analysis.

Analytical Methods

-

Peroxide Concentration: The remaining peroxide concentration can be determined by iodometric titration.

-

Gaseous Products (CO₂): The amount of carbon dioxide evolved can be measured by gas chromatography (GC) using a thermal conductivity detector (TCD).

-

Liquid and Solid Products: The non-volatile products are analyzed by gas chromatography (GC) using a flame ionization detector (FID). A suitable column for separating the hydrocarbon products is a Carbowax 20M on Chromosorb W.[1]

-

Acidic Products (Octanoic Acid): The concentration of octanoic acid can be determined by titration with a standardized alcoholic sodium hydroxide solution using phenolphthalein as an indicator.[1]

Visualizations

Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for studying thermolysis.

References

The Kinetics of Free Radical Generation from Dioctanoyl Peroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctanoyl peroxide, a member of the diacyl peroxide family, is a crucial reagent in various chemical processes, most notably as a free radical initiator for polymerization reactions. Its utility stems from the thermally labile oxygen-oxygen bond, which upon cleavage, generates highly reactive free radicals. Understanding the kinetics of this decomposition process is paramount for controlling reaction rates, optimizing process conditions, and ensuring safety in its application. This technical guide provides a comprehensive overview of the kinetics of free radical generation from this compound, including its decomposition mechanism, relevant kinetic data, and the experimental protocols used for their determination.

Core Concepts: Decomposition and Free Radical Formation

The thermal decomposition of this compound is a first-order reaction initiated by the homolytic cleavage of the weak peroxide bond. This initial step produces two acyloxyl radicals, which are highly unstable and can subsequently undergo decarboxylation to yield octyl radicals and carbon dioxide.

The overall process can be summarized as follows:

-

Initiation: Homolytic cleavage of the O-O bond to form two octanoyloxyl radicals.

-

Propagation/Decarboxylation: Loss of carbon dioxide from the octanoyloxyl radicals to form octyl radicals.

-

Termination: Combination or disproportionation of the generated radicals to form stable, non-radical products.

The rate of free radical generation is primarily dependent on the temperature and the solvent used in the reaction.

Quantitative Kinetic Data

While specific kinetic parameters for the decomposition of this compound in solution are not extensively documented in readily available literature, valuable data exists for its thermal decomposition in the solid state. The half-life (t½), which is the time required for half of the peroxide to decompose, is a critical parameter for understanding its stability and reactivity at various temperatures.

Table 1: Half-Life of Solid this compound at Various Temperatures

| Temperature (°C) | Half-Life (hours) |

| 60 | 11.6[1] |

| 61 | 10.0[1] |

| 70 | 3.2[1] |

| 79 | 1.0[1] |

| 100 | 0.1 (6 minutes)[1] |

Note: This data pertains to the decomposition of this compound in its solid form. The kinetics in solution are expected to be influenced by the solvent.

For comparison, the thermal stability of various diacyl peroxides can be assessed by their 10-hour half-life temperatures. This value represents the temperature at which the peroxide has a half-life of 10 hours.

Table 2: Comparative 10-Hour Half-Life Temperatures of Various Diacyl Peroxides

| Diacyl Peroxide | 10-Hour Half-Life Temperature (°C) |

| Diacetyl Peroxide | 30 |

| Dilauroyl Peroxide | 62 |

| Dibenzoyl Peroxide | 73 |

| This compound | ~61 |

| Didecanoyl Peroxide | 62 |

Note: The 10-hour half-life temperature for this compound is estimated based on the provided data points.

Experimental Protocols

The determination of the kinetic parameters for peroxide decomposition involves monitoring the concentration of the peroxide over time at a constant temperature. Several analytical techniques can be employed for this purpose.

Titrimetric Methods (Iodometry)

A common and well-established method for determining peroxide concentration is iodometric titration.

Methodology:

-

Sample Preparation: A known mass of the this compound sample is dissolved in a suitable organic solvent (e.g., a mixture of acetic acid and chloroform).

-

Reaction with Iodide: An excess of potassium iodide (KI) solution is added to the sample. The peroxide oxidizes the iodide ions (I⁻) to iodine (I₂).

-

Titration: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

Calculation: The concentration of the peroxide is calculated from the volume of sodium thiosulfate solution used.

-

Kinetic Analysis: By taking aliquots from a reaction mixture at different time intervals and performing the titration, the concentration of this compound as a function of time can be determined. This data is then used to calculate the rate constant (k) and subsequently the half-life (t½ = ln(2)/k).

Chromatographic Methods (GC and HPLC)

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the analysis of organic peroxides and their decomposition products.

Methodology for GC Analysis:

-

Sample Preparation: A sample of the reaction mixture is withdrawn at a specific time point. An internal standard is often added for accurate quantification.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection: A suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to detect the separated components.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve.

-

Kinetic Analysis: By analyzing samples at various time intervals, the rate of decomposition can be determined.

Methodology for HPLC Analysis:

-

Sample Preparation: Similar to GC, an aliquot of the reaction mixture is taken and may be diluted with a suitable solvent.

-

Injection: The sample is injected into the HPLC system.

-

Separation: The components are separated on a stationary phase column based on their polarity and affinity for the mobile phase.

-

Detection: A UV detector is commonly used for the detection of diacyl peroxides, which typically have a chromophore.

-

Quantification and Kinetic Analysis: The concentration is determined from the peak area, and kinetic parameters are calculated from the time-dependent concentration data.

Spectroscopic Methods (ESR)

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the direct detection and quantification of free radicals.

Methodology:

-

Sample Preparation: The decomposition of this compound is carried out in the cavity of the ESR spectrometer. Often, a spin trapping agent is added to convert the highly reactive primary radicals into more stable radical adducts that are easier to detect.

-

Radical Detection: As the peroxide decomposes, the generated free radicals are detected by the ESR spectrometer, which measures the absorption of microwave radiation by the unpaired electrons in a magnetic field.

-

Quantification: The intensity of the ESR signal is proportional to the concentration of the free radicals.

-

Kinetic Analysis: By monitoring the rate of formation of the radical signal, the kinetics of the free radical generation can be directly studied.

Visualizations

Signaling Pathway of this compound Decomposition

The following diagram illustrates the key steps in the thermal decomposition of this compound and the subsequent generation of free radicals.

Caption: Decomposition pathway of this compound.

Experimental Workflow for Kinetic Analysis

The following diagram outlines a general experimental workflow for determining the kinetic parameters of this compound decomposition using a chromatographic method.

Caption: Workflow for kinetic analysis of decomposition.

Conclusion

The generation of free radicals from this compound is a well-defined process initiated by thermal decomposition. While detailed kinetic data in various solvents remains an area for further investigation, the provided half-life data in the solid state offers valuable insights into its thermal stability. The experimental protocols outlined in this guide provide robust methodologies for researchers to determine the specific kinetic parameters (rate constants, activation energy, and Arrhenius pre-exponential factor) under their desired reaction conditions. A thorough understanding of these kinetic aspects is essential for the effective and safe application of this compound in academic research and industrial processes, including its critical role in drug development as a polymerization initiator for drug delivery systems and biomedical materials.

References

Dioctanoyl Peroxide: A Core Component in Polymer Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Dioctanoyl peroxide, a member of the diacyl peroxide family, serves as a critical radical initiator for free-radical polymerization, one of the most versatile and widely employed methods for synthesizing polymers.[1] Its efficacy is rooted in its capacity to generate radicals under controlled thermal conditions, thereby initiating chain-growth polymerization reactions. This control allows for the production of polymers with specific properties and molecular weights.[1] This document provides an in-depth examination of its fundamental properties, mechanism of action, applications, and safety protocols.

Chemical and Physical Properties

This compound (C₁₆H₃₀O₄) is a colorless to pale yellow or straw-colored liquid with a distinct sharp odor.[1][2] As a strong oxidizing agent, its utility in polymer science is significant, particularly in the synthesis of polymers from vinyl chloride and other monomers.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₀O₄ | [2] |

| Molecular Weight | 286.41 g/mol | [3][4] |

| CAS Number | 762-16-3 | [2][3] |

| Appearance | Colorless to pale yellow/straw-colored liquid | [1][2] |

| Odor | Sharp | [2][4] |

| Water Solubility | 0.049 mg/L (Insoluble) | [3][4] |

| log P (octanol-water) | 6.420 | [3] |

| Vapor Pressure | 6.02E-04 mm Hg | [3] |

| Classification | Organic Peroxide, Type C | [2] |

Mechanism of Action: Free-Radical Polymerization

The primary function of this compound is to initiate free-radical polymerization. This process is fundamentally driven by the thermal decomposition of the peroxide's weak oxygen-oxygen bond.[5][6]

The polymerization process unfolds in three key stages:

-

Initiation: The process begins with the thermal decomposition of this compound, which cleaves the O-O bond to form two octanoyloxyl radicals (C₇H₁₅COO•). These primary radicals can then lose a molecule of carbon dioxide to form heptyl radicals (C₇H₁₅•).[1] These radicals subsequently attack a monomer molecule, breaking its π-bond and forming a new, larger radical, thus initiating a polymer chain.[1]

-

Propagation: This stage involves the rapid, sequential addition of monomer units to the growing polymer chain radical.[1] This chain reaction continues, rapidly increasing the molecular weight of the polymer.

-

Termination: The growth of a polymer chain is halted when two radical species react with each other. This can occur through radical-radical coupling (combination) or disproportionation reactions, resulting in a stable, non-reactive polymer chain.[1]

The efficiency of an initiator, which for diacyl peroxides typically falls between 0.5 and 0.8, quantifies the fraction of decomposed peroxide molecules that successfully start a polymer chain.[1]

Decomposition Kinetics and Half-Life

The selection of an appropriate initiator is critically dependent on its decomposition rate at a given temperature.[7] This rate is universally characterized by the initiator's half-life (t₁/₂), defined as the time required for half of the peroxide concentration to decompose at a specific temperature in a given solvent.[7] An initiator must be chosen so that it generates radicals at a suitable rate for the desired polymerization temperature.[5]

| Parameter | Temperature for 10-hr Half-Life | Temperature for 1-hr Half-Life | Temperature for 1-min Half-Life |

| Value | ~62°C | ~81°C | ~120°C |

Note: These are typical values for diacyl peroxides and can vary based on the specific peroxide and solvent system.

The relationship between temperature and decomposition rate is crucial. As the temperature increases, the half-life decreases, leading to a faster generation of radicals. This can accelerate the polymerization rate but may also reduce control over the polymer's molecular weight and structure.

Key Applications in Polymer Science

This compound is a versatile initiator used in the synthesis of several commercially important polymers.

-

Polyvinyl Chloride (PVC): It is widely used as an initiator for the suspension polymerization of vinyl chloride.[1][3]

-

Low-Density Polyethylene (LDPE): It serves as an effective initiator in high-pressure radical polymerization processes to produce LDPE.[1] Its thermal stability allows for controlled initiation at typical reaction temperatures of 120-180°C.[1]

-

Acrylics and Methacrylates: this compound is suitable for the polymerization of acrylate and methacrylate monomers.[3][8]

-

Crosslinking Agent: Beyond initiation, peroxides like this compound can be used as crosslinking agents for polymers such as polyethylene and ethylene vinyl acetate (EVA), which enhances properties like heat resistance, mechanical strength, and aging.[9][10]

Generalized Experimental Protocol: Bulk Polymerization

This section outlines a generalized methodology for conducting a free-radical bulk polymerization using this compound as the initiator.

Materials:

-

Monomer (e.g., styrene, methyl methacrylate), inhibitor removed.

-

This compound (initiator).

-

Reaction vessel (e.g., glass reactor with overhead stirrer, condenser, and nitrogen inlet).

-

Heating mantle or oil bath with temperature controller.

-

Inert gas (Nitrogen or Argon).

-

Non-solvent for polymer precipitation (e.g., methanol).

Methodology:

-

Monomer Preparation: Purify the monomer by passing it through an inhibitor removal column to eliminate any stabilizing agents that would quench the radicals.

-

Reactor Setup: Assemble the reaction vessel. Ensure all glassware is dry and clean. Establish an inert atmosphere by purging the system with nitrogen for 15-30 minutes. This is crucial as oxygen can inhibit free-radical polymerization.

-

Charging Reagents: Charge the purified monomer into the reaction vessel. While maintaining a gentle nitrogen flow, add the calculated amount of this compound. The concentration will depend on the desired molecular weight and reaction rate.

-

Polymerization: Begin stirring and gradually heat the reaction mixture to the target temperature (e.g., 70-90°C). Maintain this temperature for the duration of the reaction (typically several hours). Monitor the viscosity of the mixture, which will increase as the polymer forms.

-

Termination & Isolation: After the desired reaction time, cool the vessel to room temperature. The highly viscous polymer solution is then slowly poured into a large excess of a stirred non-solvent (e.g., methanol) to precipitate the polymer.

-

Purification and Drying: Filter the precipitated polymer from the non-solvent. Wash the collected polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments. Dry the final polymer product in a vacuum oven at a moderate temperature until a constant weight is achieved.

Safety, Handling, and Storage

Organic peroxides are highly reactive and require strict safety precautions.[7][10]

-

Hazards: this compound is classified as an Organic Peroxide Type C, is flammable, and can cause skin and serious eye irritation.[2] The primary hazard is its thermal instability; heating may cause a fire or explosion.[2][4][11] Decomposition generates heat, which can lead to a self-accelerating reaction if not properly controlled.[6][11]

-

Storage: Store in a cool, well-ventilated place away from direct sunlight and sources of heat or ignition.[2][4] It must be stored at a controlled temperature to prevent decomposition and maintain quality.[7][11] Do not store near combustible materials and keep containers tightly closed.

-

Handling: Use non-sparking tools and avoid all sources of ignition (sparks, open flames).[2] Prevent contact with incompatible materials such as strong acids, bases, reducing agents, and metal salts, which can cause rapid decomposition.[12] Wear appropriate personal protective equipment (PPE), including eye protection and gloves.

-

Spills: In case of a spill, clean up promptly using an inert, moist absorbent like vermiculite or sand.[2] Do not use combustible materials. Place the absorbed material in open containers or polyethylene bags for disposal.[2]

-

SADT: The Self-Accelerating Decomposition Temperature (SADT) is the lowest temperature at which a self-accelerating decomposition can occur for a substance in its packaging.[6][7] It is critical to store and transport the peroxide well below its SADT.

References

- 1. Buy this compound | 762-16-3 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. parchem.com [parchem.com]

- 4. Caprylyl peroxide | C16H30O4 | CID 12979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pergan.com [pergan.com]

- 6. Organic peroxides - Wikipedia [en.wikipedia.org]

- 7. pergan.com [pergan.com]

- 8. specialchem.com [specialchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pergan.com [pergan.com]

- 11. americanchemistry.com [americanchemistry.com]

- 12. arkema.com [arkema.com]

Characterization of Dioctanoyl Peroxide (CAS 762-16-3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of dioctanoyl peroxide (CAS 762-16-3), a diacyl peroxide utilized as a radical initiator in polymerization and various chemical syntheses. This document outlines its physicochemical properties, safety information, and detailed experimental protocols for its analysis.

Core Properties and Safety Information

This compound, also known as caprylyl peroxide, is a key compound in radical chemistry. Its utility is largely dictated by its structural characteristics and thermal stability.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Citations |

| CAS Number | 762-16-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₆H₃₀O₄ | [1][5][6][7][8] |

| Molecular Weight | 286.41 g/mol | [1][2][5][8] |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1][4] |

| Melting Point | 29 °C | [1][5][6] |

| Boiling Point | 353.5 °C (decomposition may occur) | [1][6][7] |

| Density | 0.955 - 0.9903 g/cm³ | [1][5][7] |

| Water Solubility | 7 µg/L at 20 °C (practically insoluble) | [5][6][9] |

| LogP | 4.7 - 6.5 | [5][6] |

Thermal Stability

This compound is a thermally unstable substance and is classified as an organic peroxide type C.[2][4] Its thermal decomposition characteristics are critical for safe handling and for determining its optimal use conditions as a radical initiator. The Self-Accelerating Decomposition Temperature (SADT) is a key indicator of its thermal instability.

| Thermal Stability Parameter | Value | Citations |

| SADT | 25 °C | [2][10] |

| Emergency Temperature (Tₑ) | 15 °C | [2] |

| 10-hour half-life temperature | 61 °C (in solid form) | [1] |

| 1-hour half-life temperature | 79 °C (in solid form) | [1] |

Safety and Handling

Due to its classification as an organic peroxide, this compound poses several hazards. It is crucial to adhere to strict safety protocols to mitigate risks of fire, explosion, and personal injury.

| Hazard Classification | GHS Pictograms | Precautionary Statements | Citations |

| Organic Peroxides, Type C | 🔥 | H242: Heating may cause a fire. | [4] |

| Skin Irritation, Category 2 | ❗ | H315: Causes skin irritation. | [4] |

| Eye Irritation, Category 2 | ❗ | H319: Causes serious eye irritation. | [4] |

| May cause an allergic skin reaction | ❗ | H317: May cause an allergic skin reaction. | [11] |

Handling Precautions:

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Store in a cool, dry, and well-ventilated place away from direct sunlight.[2]

-

Keep containers tightly closed.[2]

-

Avoid contact with reducing agents (e.g., amines), acids, alkalis, and heavy metal compounds.[2]

-

Use non-sparking tools for handling.[4]

-

In case of spills, use an inert, moist diluent such as vermiculite or sand for cleanup.[4]

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for quality control and for understanding its reactivity. The following sections provide detailed methodologies for key analytical techniques.

Synthesis of this compound

A general and illustrative synthesis of this compound involves the reaction of octanoyl chloride with a peroxide source in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve octanoyl chloride in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add an aqueous solution of hydrogen peroxide and a base (e.g., sodium hydroxide) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir for several hours at a controlled temperature.

-

Workup: Separate the organic layer and wash it sequentially with water, a dilute acidic solution, and a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Determination of Active Oxygen Content by Iodometric Titration

This method determines the peroxide content by reacting it with iodide, followed by titration of the liberated iodine with a standard sodium thiosulfate solution.

Caption: Workflow for determining active oxygen content via iodometric titration.

Protocol:

-

Sample Preparation: Accurately weigh approximately 0.1-0.2 g of this compound into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 30 mL of a solvent mixture (e.g., 3:2 v/v acetic acid:chloroform) to dissolve the sample.

-

Iodide Addition: Add 2 mL of a saturated potassium iodide solution. Swirl the flask and allow it to stand in the dark for 5-10 minutes.

-

Dilution: Add 100 mL of deionized water.

-

Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.

-

Indicator Addition: Add 1-2 mL of a 1% starch indicator solution. The solution will turn a deep blue color.

-

Endpoint: Continue the titration with sodium thiosulfate, adding it dropwise until the blue color is completely discharged.

-

Blank Determination: Perform a blank titration using the same procedure but without the this compound sample.

-

Calculation: The active oxygen content (%) is calculated using the following formula: % Active Oxygen = [((V_sample - V_blank) * N * 8) / (W_sample * 1000)] * 100 where:

-

V_sample = volume of sodium thiosulfate solution used for the sample (mL)

-

V_blank = volume of sodium thiosulfate solution used for the blank (mL)

-

N = normality of the sodium thiosulfate solution

-

W_sample = weight of the sample (g)

-

8 = equivalent weight of oxygen

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and quantifying any related impurities.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the peroxide or its chromophoric impurities absorb (e.g., 230 nm).

-

Injection Volume: 20 µL.

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase to a similar concentration.

-

Analysis: Inject the standard and sample solutions. Purity is determined by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram. Quantification can be performed by creating a calibration curve with standards of known concentrations.

Analysis by Gas Chromatography (GC)

GC can also be used for the analysis of this compound, though care must be taken to avoid thermal decomposition in the injector and column.

Protocol:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A low to mid-polarity capillary column (e.g., DB-5 or DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: A low temperature to minimize decomposition (e.g., 150-180 °C).

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Detector Temperature: 280 °C.

-

Sample Preparation: Dissolve the sample in a suitable solvent such as isooctane or acetone.

-

Analysis: Inject the sample. Peak identification and quantification are performed by comparison with a standard of known concentration.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability and decomposition characteristics of this compound.

Caption: Workflow for assessing thermal stability using DSC.

Protocol:

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. It is advisable to pierce the lid to allow for the release of gaseous decomposition products.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to approximately 250 °C at a constant heating rate (e.g., 5 or 10 °C/min).

-

-

Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition of the this compound. From this peak, the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition (the area under the peak) can be determined. This data is crucial for assessing the thermal hazards of the compound.

Conclusion

The characterization of this compound (CAS 762-16-3) requires a multi-faceted analytical approach. The data and protocols presented in this guide provide a robust framework for researchers and professionals to safely handle, analyze, and utilize this important organic peroxide. Adherence to the detailed experimental procedures will ensure accurate and reliable characterization, which is fundamental for its application in research and development.

References

- 1. usptechnologies.com [usptechnologies.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of Dicumyl peroxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Determination of Organic Peroxides by Iodine Liberation Procedures. | Semantic Scholar [semanticscholar.org]

- 6. datapdf.com [datapdf.com]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ictsl.net [ictsl.net]

- 10. researchgate.net [researchgate.net]

- 11. nacalai.com [nacalai.com]

Solubility of Dioctanoyl Peroxide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dioctanoyl peroxide in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility information, data for analogous compounds, and a detailed, generalized experimental protocol for determining solubility.

Introduction to this compound

This compound (C₁₆H₃₀O₄) is a diacyl organic peroxide used as a polymerization initiator. Its solubility in various solvents is a critical parameter for its application in chemical synthesis and manufacturing processes. Understanding its solubility behavior is essential for process design, safety, and achieving desired reaction kinetics.

Solubility Data

This compound is characterized by its long alkyl chains, making it a nonpolar molecule. Following the principle of "like dissolves like," it is expected to be more soluble in nonpolar organic solvents than in polar solvents like water.

To provide a comparative context, the table below includes qualitative solubility information for this compound and related diacyl peroxides.

| Compound | Solvent | Solubility | Source(s) |

| This compound | Water | 7 μg/L at 20°C (Insoluble) | [2][4] |

| Most Organic Solvents | Soluble | [1][2] | |

| Lauroyl Peroxide | Water | Insoluble | [5][6] |

| Alcohol | Slightly Soluble | [5][6] | |

| Oils and other Organic Solvents | Soluble | [5][6] | |

| Benzoyl Peroxide | Water | Poorly Soluble | [7] |

| Acetone, Ethanol & many other organic solvents | Soluble | [7] |

Factors Influencing Solubility

The solubility of a solid organic compound like this compound in an organic solvent is influenced by several factors. A diagram illustrating these relationships is provided below.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a common organic solvent. This method is based on the widely used "shake-flask" or "equilibrium solubility" method.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment

-

Solute: Pure this compound (recrystallized if necessary to ensure high purity).

-

Solvents: A range of common organic solvents of analytical grade (e.g., ethanol, acetone, hexane, toluene, ethyl acetate).

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy).

-

Constant temperature water bath or incubator with shaking capabilities.

-

Glass vials or flasks with screw caps.

-

Magnetic stirrers and stir bars (optional).

-

Syringes and syringe filters (e.g., 0.45 µm PTFE) to separate the supernatant from undissolved solid.

-

Volumetric flasks and pipettes for dilutions.

-

An appropriate analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer).

-

Experimental Workflow

The general workflow for determining the solubility is depicted in the following diagram.

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of the Mixture:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies can be conducted to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Alternatively, the samples can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a sample of the clear supernatant using a syringe. To ensure no solid particles are transferred, attach a syringe filter to the syringe before drawing the liquid.

-

-

Analysis:

-

Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC with a UV detector) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the measured concentration and the dilution factor. The solubility is typically expressed in units of g/100 mL, mg/L, or mol/L.

-

Safety Precautions

-

This compound is an organic peroxide and should be handled with care. It can be thermally unstable and may decompose, especially at elevated temperatures.

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid friction, shock, and contamination of the this compound.

-

Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, it is generally understood to be soluble in most of them, consistent with its nonpolar chemical structure. For applications requiring precise solubility values, it is recommended to determine them experimentally using a robust and validated method, such as the shake-flask protocol detailed in this guide. The information provided herein serves as a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding its use in various solvent systems.

References

physical and chemical hazards of dioctanoyl peroxide

An In-depth Technical Guide to the Physical and Chemical Hazards of Dioctanoyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 762-16-3), also known as caprylyl peroxide, is an organic peroxide widely utilized as a radical initiator for polymerization processes, particularly for vinyl chloride.[1][2][3] Its utility stems from the thermally labile oxygen-oxygen bond, which cleaves under moderate heat to generate free radicals.[1] However, this inherent reactivity also renders it a significant physical and chemical hazard. Organic peroxides as a class are thermally unstable and can undergo self-accelerating decomposition.[4] This decomposition can be initiated by heat, friction, mechanical shock, or contamination, potentially leading to fire, explosion, and the release of irritating or toxic gases.[4][5][6]

This guide provides a comprehensive overview of the physical and chemical hazards associated with this compound, presenting quantitative data, safety protocols, and a logical workflow for risk mitigation to ensure its safe handling and use in a research and development setting.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its hazard profile and for designing safe handling and storage procedures. It is described as a white to light yellow crystalline solid or a straw-colored liquid with a sharp odor.[2][5][7] It is insoluble in water but soluble in most organic solvents.[2][7]

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O₄ | [1][2][3] |

| Molecular Weight | 286.41 g/mol | [2][3] |

| Appearance | White crystalline solid or powder; Straw-colored liquid | [5][6][7] |

| Odor | Sharp, pungent | [2][5][7] |

| Melting Point | 29 °C | [1][2][3] |

| Boiling Point | 348.8 °C (Predicted/Estimated) | [2][3][7] |

| Density | 0.955 - 0.990 g/cm³ (Predicted/Estimated) | [1][3][7] |

| Flash Point | 115 - 149.3 °C | [3][7] |

| Vapor Pressure | 0.1 Pa at 20°C | [2] |

| Water Solubility | 7 µg/L at 20°C (Essentially insoluble) | [2][3][7] |

| LogP (Octanol-Water Partition Coefficient) | 4.7 - 6.5 at 25°C | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its reactivity and potential health effects. It is an organic peroxide (Type C or D) and is recognized for causing skin irritation and allergic reactions.[1][5][8][9]

| Hazard Class | GHS Classification | Hazard Statement | Source(s) |

| Physical Hazard | Organic Peroxide, Type C & D | H242: Heating may cause a fire | [1][5][8][10] |

| Health Hazard | Skin Irritation, Category 2 | H315: Causes skin irritation | [1][5][9] |

| Health Hazard | Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | [1][8][9] |

| Health Hazard | Eye Irritation, Category 2 | H319: Causes serious eye irritation | [5][11] |

| Health Hazard | Reproductive Toxicity, Category 1B | H360: May damage fertility or the unborn child | [8][11] |

| Environmental Hazard | Chronic Aquatic Toxicity, Category 2 | H411: Toxic to aquatic life with long lasting effects | [11] |

Chemical Hazards and Reactivity

Thermal Decomposition

The primary chemical hazard of this compound is its propensity for thermal decomposition. The weak oxygen-oxygen bond can break, initiating a self-accelerating decomposition if heat is not dissipated.[4] This can lead to a rapid increase in temperature and pressure within a container, potentially resulting in a violent rupture or explosion.[6] The rate of decomposition is highly temperature-dependent.

The thermal stability of an organic peroxide is often characterized by its half-life at various temperatures.

| Temperature (°C) | Half-life (hours) | Source(s) |

| 60 | 11.6 | [1][9] |

| 61 | 10.0 | [1][9] |

| 70 | 3.2 | [1][9] |

| 79 | 1.0 | [1][9] |

| 100 | 0.1 (6 minutes) | [1][9] |

Hazardous decomposition products include carbon oxides.[6] When heated to decomposition, it can emit acrid smoke and irritating vapors.[5]

Incompatibilities and Hazardous Reactions

This compound is a strong oxidizing agent and can react violently with a variety of substances.[2][5]

-

Reducing Agents: Reacts with reducing agents.[1]

-

Strongly Reduced Materials: May react explosively with materials such as sulfides and nitrides.[1][5]

-

Contaminants: Contamination with strong acids, bases, and metal salts (especially those of copper and iron) can catalyze rapid decomposition even at ambient temperatures.[4]

-

Combustible Materials: Contact with combustible materials may cause a fire.[6] Organic compounds can ignite on contact with concentrated peroxides.[2][5]

-

Evaporation: Solutions of peroxides can become explosive when evaporated to or near dryness.[5][9]

Experimental Protocols and Safety Testing

Detailed, step-by-step experimental protocols for safety testing of specific chemicals like this compound are typically proprietary or found within specialized, subscription-based scientific literature not accessible through general web searches. However, the principles of key safety tests for organic peroxides are well-established.

Self-Accelerating Decomposition Temperature (SADT)

The SADT is a critical safety parameter, defined as the lowest temperature at which a substance in its largest commercial packaging will undergo a self-accelerating decomposition.[4] This test is essential for determining safe storage and transport temperatures.

-

Methodology Principle: The test involves placing the packaged peroxide in an oven and slowly raising the temperature. The temperature of the sample and the oven are continuously monitored. The SADT is the point at which the sample's temperature begins to rise independently of the oven temperature, indicating the onset of an uncontrollable, exothermic decomposition. The rate of decomposition and heat loss from the package are the two main factors influencing the SADT.[4]

Thermal Stability (Half-Life Determination)

-

Methodology Principle: To determine the thermal decomposition kinetics, a dilute solution of the peroxide in a suitable solvent is maintained at a constant, elevated temperature. Samples are taken at regular intervals and the concentration of the remaining peroxide is measured, typically using chromatographic techniques (e.g., HPLC). The data is then used to calculate the first-order rate constant and the half-life of the peroxide at that specific temperature.[1] This process is repeated at various temperatures to build a thermal stability profile.

Risk Assessment and Control Workflow

Effective management of the hazards associated with this compound requires a systematic approach to risk assessment and control. The following workflow outlines the key steps from procurement to disposal.

Caption: Risk management workflow for this compound.

Safe Handling and Storage Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

Storage

-

Store in a cool, well-ventilated place out of direct sunlight and away from areas of high fire hazard.[1][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][8][10]

-

Store at temperatures that do not exceed the recommended maximum to maintain quality and safety.[12]

-

Keep only in the original, tightly closed container.[5][10] Peroxide-forming chemicals should be stored in sealed, air-impermeable, light-resistant containers.[13]

-

Store separately from incompatible materials, such as reducing agents, acids, bases, and metals.[1][5][10]

Handling

-

Avoid contact with skin, eyes, and clothing.[8] Wear protective gloves, clothing, and eye/face protection.[8][10]

-

Ensure adequate ventilation and avoid inhaling dust or vapors.[8]

-

Ground and bond container and receiving equipment to prevent static discharge.[5][10]

-

Do not subject the material to mechanical shock, friction, or impact, as this can pose an explosion hazard.[6]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[8]

-

Purchase only the amount of material needed for the short term to avoid prolonged storage.[14]

Spill and Disposal

-

In case of a spill, eliminate all ignition sources.[9] Absorb with an inert, non-combustible material and transfer to a designated waste container.[15] Do not store waste in tightly sealed containers to allow for the venting of decomposition products.[12]

-

Dispose of contents and container in accordance with local, regional, and national regulations.[8][10] Never dispose of peroxides down the drain.[5]

Conclusion

This compound is a valuable chemical initiator whose utility is matched by its significant physical and chemical hazards. Its potential for rapid, exothermic decomposition requires that all personnel—from researchers to facility managers—treat it with the utmost respect. A thorough understanding of its properties, coupled with rigorous adherence to established safety workflows for storage, handling, and disposal, is essential for mitigating the risks of fire and explosion. By implementing the controls and following the guidance outlined in this document, scientific professionals can safely harness the reactivity of this compound in their research and development endeavors.

References

- 1. Buy this compound | 762-16-3 [smolecule.com]

- 2. This compound | 762-16-3 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. arkema.com [arkema.com]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. orgperox.com [orgperox.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Caprylyl peroxide | C16H30O4 | CID 12979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. americanchemistry.com [americanchemistry.com]

- 13. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Antimicrobial Potential of Dioctanoyl Peroxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the antimicrobial properties of dioctanoyl peroxide is limited. This guide synthesizes information on the known mechanisms of organic peroxides, such as the closely related benzoyl peroxide, to project the potential antimicrobial activities of this compound. The quantitative data presented herein is based on studies of benzoyl peroxide and should be considered illustrative examples. Further empirical studies are required to definitively characterize the antimicrobial profile of this compound.

Introduction

This compound is an organic peroxide that has been investigated for its antimicrobial properties.[1] Like other peroxides, its reactivity is centered on the unstable peroxide bond (-O-O-), which can cleave to form highly reactive free radicals.[1] This property is the foundation of its utility as a polymerization initiator and is also the basis for its potential as an antimicrobial agent.[1] This technical guide provides an in-depth overview of the hypothesized antimicrobial potential of this compound, including its likely mechanism of action, potential spectrum of activity, and the standard experimental protocols used to evaluate such compounds.

Hypothesized Mechanism of Action

The antimicrobial activity of organic peroxides like this compound is primarily attributed to their potent oxidizing capabilities. The proposed mechanism involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can indiscriminately damage essential cellular components of microorganisms.[2][3]

Upon introduction into a biological environment, this compound is expected to decompose, leading to the formation of free radicals. These radicals can then interact with molecular oxygen to produce superoxide anions (O₂⁻), which can be further converted to other ROS, including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[4][5]

These ROS can inflict widespread cellular damage through several mechanisms:

-

Lipid Peroxidation: The oxidation of lipids in the cell membrane disrupts its integrity, leading to increased permeability and eventual cell lysis.

-

Protein Oxidation: ROS can oxidize amino acid residues in proteins, leading to conformational changes, loss of enzymatic function, and disruption of cellular processes.[2]

-

DNA Damage: The interaction of ROS with DNA can cause single- and double-strand breaks, leading to mutations and inhibition of replication and transcription, ultimately resulting in cell death.[4]

This multi-targeted assault makes the development of microbial resistance to peroxides less likely compared to antibiotics with specific cellular targets.

Caption: Hypothesized mechanism of antimicrobial action for this compound.

Potential Spectrum of Activity

Based on studies of benzoyl peroxide, this compound is anticipated to exhibit a broad spectrum of antimicrobial activity. Benzoyl peroxide has demonstrated efficacy against various microorganisms, including:

-

Gram-positive bacteria: Such as Cutibacterium acnes (formerly Propionibacterium acnes) and Staphylococcus aureus.[6][7]

-

Gram-negative bacteria: While generally less susceptible due to their outer membrane, some studies have shown activity, particularly when the outer membrane is permeabilized.[6][7]

The lipophilic nature of this compound may enhance its ability to penetrate the lipid-rich cell walls of certain microorganisms, such as Malassezia species.[6] However, comprehensive studies are needed to formally establish the antimicrobial spectrum of this compound.

Quantitative Data (Illustrative Examples from Benzoyl Peroxide Studies)

The following tables present quantitative data from studies on benzoyl peroxide to illustrate the types of results that would be expected from antimicrobial testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoyl Peroxide against various microorganisms.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Cutibacterium acnes | Gram-positive bacterium | 128 - 256 | [9] |

| Staphylococcus aureus | Gram-positive bacterium | Not specified | [6][7] |

| Staphylococcus epidermidis | Gram-positive bacterium | Not specified | [6][7] |

| Escherichia coli | Gram-negative bacterium | Ineffective alone | [6][7] |

| Pseudomonas aeruginosa | Gram-negative bacterium | Ineffective alone | [6][7] |

| Candida albicans | Fungus (Yeast) | Not specified | [6][7] |

| Malassezia species | Fungus (Yeast) | Not specified | [6][7] |

Table 2: Time-Kill Kinetics of Benzoyl Peroxide against Cutibacterium acnes

| Time (hours) | Log₁₀ Reduction in CFU/mL (at 2x MIC) | Reference |

| 1 | > 5 | [9] |

| 2 | > 5 | [9] |

| 4 | > 5 | [9] |

| 8 | > 5 | [9] |

| 24 | > 5 | [9] |

Table 3: Biofilm Disruption Potential of Benzoyl Peroxide

| Microorganism | Treatment | Biofilm Reduction | Reference |

| Gardnerella vaginalis | 250 µg/mL Benzoyl Peroxide (sub-MIC) | Significant inhibition of biofilm formation | [10][11] |

| Cutibacterium acnes | 0.5% Benzoyl Peroxide + Dispersin B | > 6 log reduction in CFUs | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial potential. The following are standard protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and make serial twofold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Culture the test microorganism overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate the microtiter plate with the microbial suspension. Include positive (microbe, no drug) and negative (broth only) controls. Incubate the plate at 35-37°C for 16-20 hours (for bacteria) or at an appropriate temperature and duration for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Time-Kill Kinetic Assay

This assay assesses the rate at which an antimicrobial agent kills a microbial population over time.

Protocol:

-

Inoculum Preparation: Prepare a microbial suspension in logarithmic growth phase and dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Antimicrobial: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the inoculum. Include a growth control without the antimicrobial agent.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask. Perform serial dilutions of the aliquots in a suitable neutralizer or sterile saline.

-

Colony Counting: Plate the dilutions onto appropriate agar plates and incubate. After incubation, count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

References

- 1. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 3. Anti-inflammatory actions of benzoyl peroxide: effects on the generation of reactive oxygen species by leucocytes and the activity of protein kinase C and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]